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Compound of Interest

Compound Name: L 368935

Cat. No.: B1673724 Get Quote

Technical Support Center: L-368,935
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the cholecystokinin

(CCK) receptor antagonist, L-368,935. Due to the limited availability of a comprehensive public

off-target screening profile for this compound, this guide focuses on its known selectivity,

potential for off-target effects based on its chemical class, and provides detailed protocols for

researchers to conduct their own off-target liability assessments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-368,935?

A1: L-368,935 is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor.

The CCKB receptor, also known as the gastrin receptor, is a G-protein coupled receptor

(GPCR) found in the central nervous system and the gastrointestinal tract.

Q2: How selective is L-368,935 for the CCKB receptor over the CCKA receptor?

A2: L-368,935 exhibits high selectivity for the CCKB receptor. Some reports suggest a

selectivity of over 1000-fold for the CCKB receptor compared to the CCKA receptor.[1]

Q3: Is there a comprehensive off-target binding profile available for L-368,935 against other

receptors, enzymes, or ion channels?
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A3: Currently, a comprehensive, publicly available off-target screening panel for L-368,935

against a broad range of unrelated biological targets is not available. Researchers should be

aware of this data gap when designing and interpreting experiments.

Q4: What are the potential off-target effects of L-368,935 based on its chemical structure?

A4: L-368,935 belongs to the benzodiazepine class of compounds. While highly selective for its

intended target, some benzodiazepines have been reported to interact with other receptors,

including, but not limited to, other GPCRs.[2][3][4] Without specific screening data, the potential

for off-target effects cannot be ruled out.

Q5: I am observing unexpected results in my experiment with L-368,935. Could these be due

to off-target effects?

A5: Yes, unexpected results could potentially be attributed to off-target effects, especially if the

observed phenotype is inconsistent with the known pharmacology of CCKB receptor blockade.

Please refer to the Troubleshooting Guide below for a systematic approach to investigating

such discrepancies.

Troubleshooting Guide: Unexpected Experimental
Outcomes
If you encounter experimental results that are difficult to explain by the on-target activity of L-

368,935, consider the following troubleshooting steps:
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Issue Potential Cause Recommended Action

Unexpected Phenotype in Cell-

Based Assays

Off-target activity on another

receptor or signaling pathway.

1. Confirm Target Expression:

Ensure your cell line expresses

the CCKB receptor. 2. Use a

Negative Control Cell Line: If

possible, repeat the

experiment in a cell line that

does not express the CCKB

receptor. An effect in this line

would suggest an off-target

mechanism. 3. Orthogonal

Antagonist: Attempt to rescue

the phenotype using a

structurally different, well-

characterized CCKB

antagonist. If the effect is not

rescued, it may be an off-target

effect of L-368,935.

Inconsistent In Vivo Effects

Engagement of an unknown

off-target in a specific tissue or

cell type.

1. Pharmacokinetic Analysis:

Ensure adequate compound

exposure in the target tissue.

2. Dose-Response

Relationship: Establish a clear

dose-response relationship for

the observed effect. Atypical

dose-response curves may

suggest multiple targets. 3.

Phenotypic Analysis in

Knockout Animals: If available,

use CCKB receptor knockout

animals to confirm that the

observed effect is mediated by

the intended target.
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Discrepancy Between Binding

Affinity and Functional Potency

Allosteric modulation or

interaction with other signaling

pathways.

1. Functional Assays: Employ

a battery of functional assays

that measure different

downstream signaling

pathways (e.g., cAMP, calcium

mobilization, β-arrestin

recruitment). 2. Radioligand

Binding Studies: Perform

competition binding assays

with known orthosteric and

allosteric modulators to

characterize the nature of the

interaction.

Selectivity Profile of L-368,935
While a broad off-target profile is not available, the selectivity for its primary targets is

documented.

Target Reported Affinity/Selectivity Assay Type

CCKB Receptor High affinity antagonist Radioligand Binding

CCKA Receptor
>1000-fold lower affinity than

for CCKB
Radioligand Binding

Gastrin Receptor

High affinity antagonist

(Gastrin receptor is identical to

CCKB receptor)

Binding and Functional Assays

Experimental Protocols
Protocol 1: General Radioligand Binding Assay for Off-
Target Screening
This protocol provides a general framework for conducting a competitive radioligand binding

assay to assess the affinity of L-368,935 for a potential off-target GPCR.
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Objective: To determine the binding affinity (Ki) of L-368,935 for a specific off-target receptor.

Materials:

Cell membranes prepared from a cell line overexpressing the receptor of interest.

A suitable radioligand for the receptor of interest (e.g., ³H- or ¹²⁵I-labeled).

Non-labeled competing ligand for the receptor of interest (for determining non-specific

binding).

L-368,935 stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Methodology:

Preparation of Reagents:

Prepare serial dilutions of L-368,935 in assay buffer. The concentration range should

typically span from 10⁻¹⁰ M to 10⁻⁴ M.

Prepare a solution of the radioligand at a concentration equal to its Kd for the receptor.

Prepare a high concentration of the non-labeled competing ligand (e.g., 1000-fold higher

than its Ki).

Assay Setup (in triplicate):

Total Binding: Add assay buffer, radioligand, and cell membranes to the wells.
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Non-specific Binding (NSB): Add the high concentration of the non-labeled competing

ligand, radioligand, and cell membranes to the wells.

Competitive Binding: Add each dilution of L-368,935, radioligand, and cell membranes to

the wells.

Incubation:

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to

reach equilibrium (typically 60-120 minutes).

Filtration:

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Counting:

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the L-368,935 concentration.

Determine the IC₅₀ value (the concentration of L-368,935 that inhibits 50% of the specific

binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations
Signaling Pathway of L-368,935
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Caption: L-368,935 signaling pathway.

Experimental Workflow for Off-Target Screening
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Start: Unexpected Experimental Result with L-368,935
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Caption: Workflow for investigating potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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